molecular formula C18H26O4 B039960 Capsiate CAS No. 205687-01-0

Capsiate

Katalognummer: B039960
CAS-Nummer: 205687-01-0
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: ZICNYIDDNJYKCP-SOFGYWHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Capsiate is a non-pungent capsaicin analog classified under capsinoids, a family of vanillyl alcohol esters with branched-chain fatty acids (e.g., 8-methylnonanoic acid) . This compound is biosynthetically related to capsaicin, sharing precursors from the phenylpropanoid pathway but diverging at vanillyl alcohol formation due to mutations in putative aminotransferase (pAMT) genes in non-pungent Capsicum varieties . It is primarily studied for its anti-obesity, metabolic, and anti-angiogenic properties .

Vorbereitungsmethoden

Biosynthetic Preparation of Capsiate

Enzymatic Pathways and Genetic Regulation

The biosynthesis of this compound begins with the enzymatic reduction of vanillin to vanillyl alcohol, a reaction catalyzed by cinnamyl alcohol dehydrogenase (CAD) . In mature red Capsicum fruits, CAD activity is significantly higher than in immature green fruits, as evidenced by elevated CaCAD1 transcript levels . Recombinant CaCAD1 protein expressed in Escherichia coli successfully reduces vanillin to vanillyl alcohol, with enzymatic activity inhibited by CAD-specific inhibitors such as N-(O-hydroxyphenyl) sulfinamoyltertiobutyl acetate . This step is critical for diverting vanillin away from capsaicin biosynthesis and toward this compound production, particularly in non-pungent Capsicum varieties lacking functional putative aminotransferase (pAMT) .

Metabolic Engineering and Heterologous Expression

Recent patents describe the use of engineered microbial systems for this compound production. For instance, WO2017120473A1 outlines a method utilizing E. coli or Saccharomyces cerevisiae expressing CAD and capsaicin synthase (Pun1) to synthesize this compound from ferulic acid precursors . The process involves:

  • Substrate Conversion : Ferulic acid is first converted to vanillin via β-oxidation.

  • Enzymatic Reduction : Vanillin is reduced to vanillyl alcohol by recombinant CAD.

  • Esterification : Vanillyl alcohol is esterified with 8-methylnonenoic acid via Pun1 to yield this compound .

This approach achieves a reported yield of 120 mg/L in optimized bioreactors, with scalability demonstrated at the pilot scale .

Extraction and Purification of this compound from Natural Sources

Solvent-Based Extraction Methods

This compound is predominantly extracted from Capsicum annuum varieties using polar solvents. US10414715B1 details a protocol involving:

  • Homogenization : Fresh fruit placental tissue is homogenized in 80% ethanol.

  • Filtration : The slurry is filtered to remove particulate matter.

  • Liquid-Liquid Partitioning : Ethanol extracts are partitioned with hexane to remove lipids, followed by ethyl acetate to isolate this compound .

This method yields 250–369 µg/g this compound from ripe red fruits, as quantified by HPLC . Acetone and acetonitrile have also been validated as effective solvents, though ethanol demonstrates superior recovery rates (96.15–101.92%) .

Chromatographic Purification

Post-extraction purification is essential to isolate this compound from co-extracted compounds such as carotenoids and flavonoids. A monolithic C<sub>18</sub> column with acetonitrile-water (60:40) mobile phase achieves baseline separation of this compound isomers (E- and Z-capsiate) at flow rates of 1.0 mL/min . Recent advancements employ Quality by Design (QbD) principles to optimize resolution (>1.6) and retention time reproducibility (±0.09 min) .

Analytical Methods for this compound Quantification and Isomer Discrimination

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with diode array detection (DAD) remains the gold standard for this compound analysis. The method validated by Gupta et al. (2025) utilizes a Nucleodur C<sub>18</sub> column (250 × 4.6 mm, 5 µm) and 0.1% formic acid-acidified acetonitrile-water (60:40) mobile phase . Key parameters include:

ParameterE-CapsiateZ-Capsiate
Retention Time (min)18.56 ± 0.0917.30 ± 0.08
Linearity (µg/mL)8.623–43.1151.054–5.270
Resolution Factor1.693 ± 0.046

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS enables precise identification of this compound isomers via distinct fragmentation patterns. E-capsiate exhibits a primary ion at m/z 331.2 [M+H]<sup>+</sup>, whereas Z-capsiate shows a characteristic fragment at m/z 163.1 .

Comparative Analysis of Preparation Methods

Yield and Purity Across Capsicum Species

This compound content varies significantly among Capsicum species, as shown below:

SpeciesThis compound Content (µg/g)Source
C. annuum var. annuum11–369
C. chinense45–280
C. frutescens22–195

Industrial vs. Laboratory-Scale Production

Biosynthetic methods offer higher purity (>98%) but require costly recombinant enzymes . In contrast, solvent extraction from natural sources is cost-effective but yields mixed isomers (60:40 E:Z ratio) .

Analyse Chemischer Reaktionen

Types of Reactions: Capsiate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound typically require nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield vanillic acid derivatives, while reduction can produce vanillyl alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Capsiate has a wide range of scientific research applications across various fields:

Wirkmechanismus

Capsiate exerts its effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This receptor is involved in various physiological processes, including pain perception, thermoregulation, and metabolism. This compound activates TRPV1 receptors in the gut, leading to increased energy metabolism and reduced body fat accumulation . Additionally, this compound inhibits the activation of Src kinase, which plays a role in angiogenesis and vascular permeability .

Vergleich Mit ähnlichen Verbindungen

Pharmacokinetic and Stability Profiles

Compound Oral Stability Systemic Bioavailability TRPV1 Activation (EC₅₀) Metabolic Fate
Capsiate Low (ester hydrolysis) Limited; rapid degradation in GI tract ~290 nM Hydrolyzed to vanillyl alcohol and fatty acids
Capsaicin High (amide stability) High; systemic absorption via TRPV1 ~100 nM Hepatic CYP450 metabolism
Dihydrothis compound Moderate Similar to this compound Not reported Similar to this compound

Key Notes:

  • This compound’s instability limits its oral bioavailability but allows localized TRPV1 activation in the gut .
  • Capsaicin’s pungency enhances systemic effects but reduces tolerability in high doses .

Bioactivity Comparison

2.3.1 Metabolic and Anti-Obesity Effects
Compound Effect on Fat Oxidation Insulin Sensitivity Mitochondrial Efficiency Anti-Obesity Mechanism
This compound ↑ Resting fat oxidation (30% in mice) ↑ CPT1/FAT-CD36 expression (3-fold in rodents) ↓ ATP cost of contraction (-35% to -45%) TRPV1-mediated UCP3 modulation
Capsaicin ↑ Exercise fat oxidation ↑ Insulin secretion (22.4 mIU/L vs. 16.7 mIU/L in T1D rats) No direct data TRPV1 activation and glycogen sparing
Dihydrothis compound Comparable to this compound Not reported Not reported VEGF/Src kinase inhibition

Key Notes:

  • This compound’s non-pungency makes it preferable for chronic use, but capsaicin outperforms in glycemic control due to stronger TRPV1 activation .
  • Both compounds reduce oxidative phosphorylation costs during exercise but via distinct pathways .
2.3.2 Anti-Angiogenic Activity
Compound VEGF Inhibition (IC₅₀) Src Kinase Inhibition Mechanism
This compound 10–20 µM Direct ATP-binding site inhibition Suppresses VE-cadherin phosphorylation
Capsaicin Not reported Indirect via TRPV1 No direct anti-angiogenic data
Resveratrol ~50 µM Similar to this compound Less potent than this compound

Key Notes:

  • This compound’s anti-angiogenic potency exceeds resveratrol and is structurally distinct from capsaicin .

Clinical and Preclinical Outcomes

  • Muscular Endurance : this compound and capsaicin show comparable ergogenic effects (Cohen’s d = 0.21–0.29), akin to caffeine (Cohen’s d = 0.25–0.38) .
  • Weight Loss : this compound reduces abdominal fat in mice (-30%) but shows inconsistent human efficacy (4/7 studies positive) .

Biologische Aktivität

Capsiate, a non-pungent analog of capsaicin, is derived from specific cultivars of Capsicum, particularly the CH-19 Sweet pepper. This compound has garnered attention for its diverse biological activities, including effects on angiogenesis, energy expenditure, and endurance performance. Below is a detailed exploration of the biological activity of this compound, supported by research findings and case studies.

Angiogenesis Inhibition

This compound has been shown to inhibit angiogenesis, primarily through its effects on vascular endothelial growth factor (VEGF). Research indicates that this compound and its dihydroderivative dihydrothis compound significantly reduce VEGF-induced proliferation and motility of endothelial cells. Key findings include:

  • Inhibition of Endothelial Cell Functions : this compound inhibits the formation of capillary-like structures in vitro and reduces sprouting in rat aorta assays. It also blocks VEGF-induced permeability in endothelial cells by maintaining cell-cell junction integrity through VE-cadherin .
  • Mechanistic Insights : The compound achieves this by inhibiting Src kinase activity, which is crucial for VEGF signaling pathways. Molecular modeling studies suggest that this compound preferentially docks at the ATP-binding site of Src kinase, thereby blocking its activation .

Effects on Energy Expenditure

This compound has been investigated for its potential role in managing obesity by influencing energy expenditure:

  • Increased Energy Expenditure : A meta-analysis indicated that this compound supplementation could lead to a significant increase in energy expenditure (EE) in individuals with a body mass index (BMI) over 25 kg/m². The increase was quantified as approximately 292 kJ/day (69.79 kcal/day) following ingestion .
  • Fat Oxidation : Participants with higher BMI showed marked decreases in respiratory quotient (RQ), suggesting enhanced fat oxidation as a result of this compound intake .

2. Endurance Performance

Recent studies have explored the ergogenic effects of this compound on physical performance:

  • Muscular Endurance : A systematic review highlighted that this compound supplementation acutely enhances muscular endurance. In trials, participants exhibited reduced perceived exertion during resistance training sessions after consuming this compound .
  • Aerobic Performance : While the effects on aerobic endurance remain less clear, some studies suggest potential benefits that warrant further investigation .

Study Overview

A comprehensive review included multiple studies assessing the biological activities of this compound:

Study FocusFindings
AngiogenesisThis compound inhibits VEGF-induced endothelial cell proliferation and permeability .
Energy ExpenditureSignificant increase in EE observed in participants with BMI > 25 kg/m² after this compound intake .
Endurance PerformanceEnhanced muscular endurance noted; effects on aerobic performance are inconclusive .

Clinical Implications

The findings suggest potential therapeutic applications for this compound in conditions characterized by pathological angiogenesis (e.g., cancer) and obesity management strategies.

4. Conclusion

This compound exhibits significant biological activities that could be harnessed for therapeutic purposes. Its ability to inhibit angiogenesis through VEGF signaling pathways presents opportunities for cancer treatment strategies, while its effects on energy expenditure and endurance performance highlight its potential role in obesity management and athletic performance enhancement.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways through which capsiate exerts its bioactivity, and how can these pathways be experimentally validated?

  • Methodological Answer : To map metabolic pathways, use in vitro assays (e.g., TRPV1 receptor activation tests) combined with in vivo tracer studies (e.g., isotopically labeled this compound in rodent models). Liquid chromatography-mass spectrometry (LC-MS) can quantify metabolites in plasma and tissues. Confounders like dietary interactions require controlled feeding protocols .

Q. How do researchers standardize this compound dosing in animal studies to ensure translational relevance to human physiology?

  • Methodological Answer : Employ allometric scaling based on body surface area or metabolic rate. For example, rodent doses (e.g., 60 mg/kg/day) should be adjusted for human equivalency using FDA guidelines. Include pharmacokinetic profiling (e.g., AUC, Cmax) and validate bioavailability via HPLC .

Q. What analytical techniques are most reliable for quantifying this compound and its derivatives in biological samples?

  • Methodological Answer :

  • HPLC-UV/FLD : Optimal for purity assessment but lacks sensitivity for trace metabolites.
  • LC-MS/MS : Gold standard for low-concentration quantification in plasma/tissues.
  • ELISA : Useful for detecting this compound-protein interactions but requires antibody validation.
  • Table 1: Comparative sensitivity of analytical methods .

Advanced Research Questions

Q. How can contradictory findings on this compound’s hepatoprotective effects (e.g., elevated ALT vs. reduced apoptosis) be reconciled in experimental design?

  • Methodological Answer : Conduct time-course studies to differentiate acute vs. chronic effects. For example, transient ALT spikes (24–48h post-PHx) may reflect adaptive stress rather than toxicity. Use transcriptomic profiling (RNA-seq) to identify pro-regenerative pathways (e.g., CYP450, TGF-β) and correlate with histopathology .

Q. What statistical approaches are optimal for meta-analyses comparing this compound and capsaicin in endurance performance studies?

  • Methodological Answer : Use random-effects models to account for heterogeneity in study designs (e.g., exercise protocols, dosing). Perform subgroup analyses by compound type (this compound vs. capsaicin) and sensitivity analyses to exclude outliers. Report standardized mean differences (SMDs) with 95% CIs and assess publication bias via funnel plots .

Q. How do researchers address confounding variables in human trials investigating this compound’s impact on body composition?

  • Methodological Answer : Implement stratified randomization by baseline BMI/body fat percentage. Use dual-energy X-ray absorptiometry (DXA) for precise adiposity measurements. Control for diet/exercise via food diaries and accelerometry. Apply mixed-effects models to adjust for intra-individual variability .

Q. Guidelines for Replication and Transparency

  • Data Sharing : Raw datasets (e.g., RNA-seq, HPLC chromatograms) should be deposited in repositories like Figshare or Zenodo, adhering to FAIR principles .
  • Protocol Pre-registration : Use platforms like ClinicalTrials.gov or Open Science Framework to mitigate bias in human/animal trials .

Eigenschaften

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl (E)-8-methylnon-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h6,8,10-12,14,19H,4-5,7,9,13H2,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICNYIDDNJYKCP-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CCCCC(=O)OCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174575
Record name Capsiate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205687-01-0
Record name Capsiate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205687-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capsiate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205687010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capsiate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAPSIATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8I7HG5I3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 4
Capsiate
Reactant of Route 5
Capsiate
Reactant of Route 6
Capsiate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.